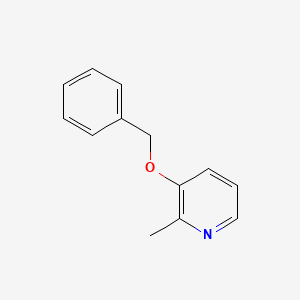
3-(Benzyloxy)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. This compound is characterized by a pyridine ring substituted with a benzyloxy group at the third position and a methyl group at the second position. It is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-methylpyridine typically involves the reaction of 2-methylpyridine with benzyl alcohol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature and pressure control, can facilitate large-scale synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the pyridine ring or the benzyloxy group.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring, with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-methylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-methylpyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The benzyloxy group can enhance the compound’s affinity for hydrophobic pockets within proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
- 2-(Benzyloxy)pyridine
- 4-(Benzyloxy)-2-methylpyridine
- 3-(Methoxy)-2-methylpyridine
Comparison: 3-(Benzyloxy)-2-methylpyridine is unique due to the specific positioning of the benzyloxy and methyl groups, which influence its reactivity and binding properties. Compared to 2-(Benzyloxy)pyridine, it may exhibit different steric and electronic effects, leading to distinct chemical behaviors and applications .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-3-phenylmethoxypyridine |
InChI |
InChI=1S/C13H13NO/c1-11-13(8-5-9-14-11)15-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
InChI Key |
FVMFLPPFTXQBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


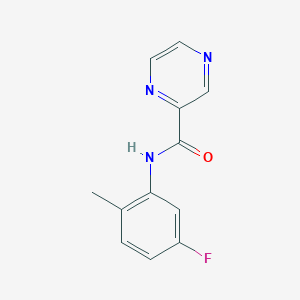
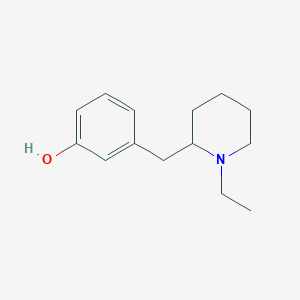
![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)

![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
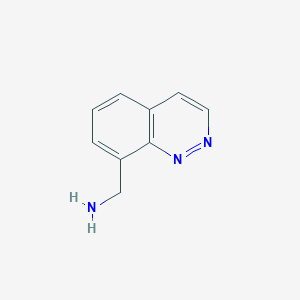
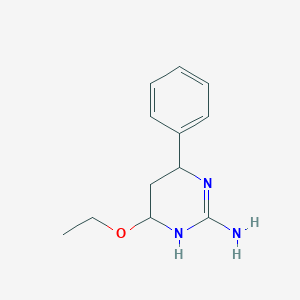
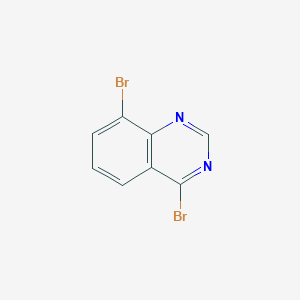
![3,4-Dihydropyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13120159.png)


![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
![N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
